2-(2-Chlorophenyl)-1,3-benzothiazole
Overview
Description
2-(2-Chlorophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. It consists of a benzothiazole ring substituted with a 2-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds such as organophosphates have been found to inhibit the acetylcholinesterase enzyme . This enzyme plays a crucial role in nerve function, and its inhibition can lead to a variety of effects.
Mode of Action
Related compounds such as organophosphates act by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.
Pharmacokinetics
Similar compounds such as ketamine, which also contains a 2-chlorophenyl group, have been found to be highly lipid-soluble and have a high bioavailability when administered intravenously .
Biochemical Analysis
Biochemical Properties
It is expected to interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified
Cellular Effects
It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . Specific effects and mechanisms remain to be determined.
Molecular Mechanism
It is expected to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is lacking .
Dosage Effects in Animal Models
It is expected that the compound’s effects vary with dosage, potentially exhibiting threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The compound is likely to interact with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins and may influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1,3-benzothiazole typically involves the cyclization of 2-chlorobenzothioamide with ortho-aminothiophenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles.
Scientific Research Applications
2-(2-Chlorophenyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzothiazole
- 2-(4-Chlorophenyl)-1,3-benzothiazole
- 2-(2-Bromophenyl)-1,3-benzothiazole
Uniqueness
2-(2-Chlorophenyl)-1,3-benzothiazole is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYZTLUBKLUONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211749 | |
Record name | Benzothiazole, 2-(o-chlorophenyl)- (6CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-46-1 | |
Record name | 2-(2-Chlorophenyl)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6269-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 2-(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC33753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-(o-chlorophenyl)- (6CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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